REACTION_CXSMILES
|
[CH:1]12[O:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[CH:2]2[C:3](=[O:12])[CH2:4][C:5]1=[O:11].[CH3:13]O>[Na+].Cl[Au-](Cl)(Cl)Cl>[CH3:13][O:12][C:3]1[CH:2]2[CH:6]([CH:7]3[O:10][CH:1]2[CH2:9][CH2:8]3)[C:5](=[O:11])[CH:4]=1 |f:2.3|
|
Name
|
10-oxa-tricyclo[5.2.1.0*2,6*]decane-3,5-dione
|
Quantity
|
9.97 g
|
Type
|
reactant
|
Smiles
|
C12C3C(CC(C3C(CC1)O2)=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
597 mg
|
Type
|
catalyst
|
Smiles
|
[Na+].Cl[Au-](Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate (200 ml)
|
Type
|
WASH
|
Details
|
washed with aqueous 2N sodium carbonate (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is then dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(C2C3CCC(C12)O3)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.62 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |